[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-9-4-2-3-5-10(9)14-11(13-8)6-7-12;;/h2-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJHGSIPORUOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H19Cl2N3
- Molecular Weight : 250.2 g/mol
- CAS Number : 1609402-92-7
- SMILES Notation : NCC(N=C1C)=NC2=C1CCCC2.Cl.Cl
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the quinazoline family often exhibit significant activity against various pathogens and may influence cellular pathways related to cancer and infectious diseases.
Antiparasitic Activity
Research has highlighted the antiparasitic potential of quinazoline derivatives. A study focused on the optimization of dihydroquinazolinone compounds demonstrated that modifications in their structure can enhance activity against Plasmodium falciparum (the malaria parasite). For instance, analogs showed promising results in inhibiting PfATP4-associated Na-ATPase activity, which is crucial for parasite survival in host organisms .
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| WJM992 | 0.395 | Inhibits PfATP4 Na-ATPase |
| WJM921 | 0.010 | Potent against asexual stage parasites |
Cytotoxicity Studies
Cytotoxicity assessments have revealed varying effects of quinazoline derivatives on human cell lines. The incorporation of specific substituents has been shown to modulate toxicity levels. For example, certain modifications led to decreased cytotoxicity in HepG2 liver cells while maintaining antiparasitic efficacy .
Antiviral Activity
Recent studies have explored the antiviral properties of quinazoline derivatives. Compounds with structural similarities to this compound have demonstrated significant antiviral activity against various viruses by inhibiting viral replication processes .
Case Studies
- Malaria Mouse Model : In a study involving a malaria mouse model, optimized quinazoline derivatives exhibited a reduction in parasitemia by approximately 30% at a dosage of 40 mg/kg. This underscores the potential of these compounds as therapeutic agents against malaria .
- Antiviral Efficacy : A series of quinazoline-based compounds were tested for their ability to inhibit viral replication in vitro. Some showed EC50 values significantly lower than established antiviral agents, indicating their potential as new antiviral therapies .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on shared structural motifs (tetrahydroheterocycles, amine functionalities, or dihydrochloride salts):
*Calculated based on analogous tetrahydroquinazoline derivatives.
Key Differences and Implications
Core Heterocycle :
- The tetrahydroquinazoline core in the target compound provides a planar, aromatic-like structure, favoring π-π stacking interactions in biological systems. In contrast, the pyrazole in ’s compound is smaller and more electron-rich, suited for coordination chemistry .
- Tetrahydro-naphthyridine () shares a bicyclic structure but lacks the methyl substitution at position 4, reducing steric hindrance .
The methanamine in ’s naphthyridine derivative is shorter, limiting its reach in molecular interactions.
Pharmacokinetic Properties: The dihydrochloride salt form in the target compound and ’s pyrazole derivative improves water solubility compared to non-salt analogs (e.g., N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride), which may require formulation adjustments for bioavailability .
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride typically follows a multi-step process, which can be summarized as:
- Construction of the tetrahydroquinazoline core.
- Introduction of the 4-methyl group.
- Attachment of the 2-ethylamine side chain.
- Conversion to the dihydrochloride salt for improved stability and solubility.
Each stage requires specific reagents, solvents, and conditions to achieve high yield and purity.
Detailed Preparation Methods
Step 1: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline Core
- The quinazoline core is constructed via cyclization of an appropriately substituted o-phenylenediamine with a carboxylic acid derivative (such as methyl 3-oxobutanoate or similar β-ketoesters).
- The cyclization is typically performed in a polar solvent (e.g., ethanol or acetic acid) under reflux, often in the presence of an acid catalyst.
Step 2: Introduction of the 2-(Ethylamine) Side Chain
- The 2-position on the quinazoline ring is functionalized by alkylation, commonly using a 2-bromoethylamine or similar alkylating agent.
- The reaction is carried out in a polar aprotic solvent (e.g., DMF or DMSO) and may require a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
Step 3: Reduction and Saturation
- If unsaturation remains in the quinazoline system, catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is employed to yield the fully saturated tetrahydroquinazoline.
Step 4: Formation of the Dihydrochloride Salt
- The free amine is dissolved in an alcoholic solvent (e.g., ethanol or isopropanol), and anhydrous hydrochloric acid gas or concentrated hydrochloric acid is bubbled or added dropwise at low temperature (0–10°C).
- The resulting dihydrochloride salt precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.
Reaction Parameters and Purification
| Step | Key Reagents | Solvent | Temperature | Time | Purification Method | Typical Yield |
|---|---|---|---|---|---|---|
| Core cyclization | o-phenylenediamine, β-ketoester | Ethanol/Acetic acid | Reflux (80–100°C) | 4–8 h | Crystallization | 60–80% |
| Side chain alkylation | 2-bromoethylamine, base | DMF/DMSO | 50–80°C | 2–6 h | Column chromatography | 50–70% |
| Catalytic hydrogenation | Pd/C, H₂ | Ethanol | RT–40°C | 1–4 h | Filtration, evaporation | 80–95% |
| Salt formation | HCl (gas or conc. sol.) | Ethanol | 0–10°C | 1–2 h | Filtration, drying | 80–95% |
Research Findings and Optimization
- Reaction Control: Maintaining strict temperature and pH control during cyclization and alkylation is critical for selectivity and yield.
- Purification: Column chromatography is frequently used after alkylation to separate the desired amine from side products.
- Salt Formation: The use of anhydrous conditions during salt formation ensures high purity and prevents hydrolysis or side reactions.
- Yield Improvement: Use of excess alkylating agent and optimized solvent systems can improve yields in the side chain introduction step.
Representative Procedure (Example)
-
- Dissolve 10 mmol o-phenylenediamine and 12 mmol methyl 3-oxobutanoate in 50 mL ethanol.
- Add 1 mL acetic acid, reflux for 6 hours.
- Cool, filter, and wash the precipitate.
-
- Dissolve the intermediate in 30 mL DMF, add 15 mmol 2-bromoethylamine and 20 mmol potassium carbonate.
- Stir at 60°C for 4 hours.
- Extract with ethyl acetate, wash, and purify by chromatography.
-
- Dissolve in 40 mL ethanol, add 10% Pd/C, and hydrogenate at 1 atm H₂ for 2 hours.
- Filter and evaporate solvent.
-
- Dissolve product in 20 mL ethanol, cool to 0°C.
- Bubble HCl gas until precipitation ceases.
- Filter, wash with cold ethanol, and dry under vacuum.
Notes and Considerations
- Safety: Use of hydrochloric acid gas and pressurized hydrogen requires appropriate safety measures.
- Scalability: The outlined process is amenable to scale-up with optimization of solvent volumes and reaction times.
- Alternative Routes: Some literature suggests direct amination or use of protected intermediates for improved selectivity, though these are less common for this scaffold.
Q & A
Q. What synthetic methodologies are recommended for preparing [2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride?
Electrochemical synthesis using aluminum-carbon electrode systems in acetic acid electrolyte enables efficient oxidative cyclization of 2-aminobenzamide precursors under mild conditions (room temperature, no transition metals), yielding quinazolinone scaffolds with >85% efficiency . Alternative thermal routes involving benzyl chloride coupling require elevated temperatures (80–120°C) but may introduce halogenated by-products necessitating recrystallization in HCl/ethanol (1:3 v/v) for dihydrochloride salt purification .
Q. How should researchers validate the structural identity and purity of this compound?
- Exact Mass Analysis : Confirm molecular formula via high-resolution mass spectrometry (HRMS; expected [M+H]⁺ ~220.0463) .
- Quantitative ¹H NMR : Use ethyl paraben (CRM GBW(E)100064) as an internal standard in D₂O, optimizing relaxation delays (≥5×T₁) to achieve <2% measurement uncertainty .
- 2D NMR (COSY/HSQC) : Resolve overlapping signals in the tetrahydroquinazoline core and ethylamine sidechain, particularly for distinguishing regioisomers .
Advanced Research Questions
Q. What critical parameters govern yield optimization in large-scale synthesis?
- Electrochemical Conditions : Maintain current density at 10 mA/cm² to balance cyclization efficiency vs. overoxidation risks .
- Salt Formation : Precipitate the dihydrochloride salt by adding concentrated HCl (37%) dropwise to the free base in anhydrous THF at 0°C, achieving >95% crystallinity .
- By-Product Mitigation : Monitor reaction progress via inline UV (λ=254 nm) to terminate electrolysis at <5% intermediate accumulation .
Q. How can contradictory spectral data (e.g., NMR shifts, MS adducts) between batches be resolved?
- Batch-Specific Impurity Profiling : Use HPLC-MS with a C18 column (0.1% formic acid/ACN gradient) to identify N-oxide derivatives (m/z +16) or ethylamine sidechain degradation products .
- Crystallographic Validation : If single crystals are obtainable (e.g., via slow evaporation in HCl/2-propanol), compare X-ray structures with computed DFT geometries to confirm stereochemical integrity .
Q. What strategies improve compound stability during long-term storage and biological assays?
- Lyophilization : Store lyophilized powder at -20°C under argon, avoiding aqueous solutions >72 hours to prevent hydrolytic ring-opening of the tetrahydroquinazoline core .
- Photosensitivity Mitigation : Use amber glassware and limit UV exposure (<30 mins) during handling, as accelerated stability studies show 15% degradation under 500 lux/day .
- Periodic Stability Testing : Perform biannual TLC (silica, CH₂Cl₂:MeOH:NH₄OH=8:2:0.1) and quantitative NMR to detect degradation thresholds (>5% impurity) .
Q. How can aqueous solubility limitations be addressed for in vitro pharmacological studies?
- Co-Solvent Systems : Prepare stock solutions in DMSO (5% v/v final) with 10 mM β-cyclodextrin to enhance solubility (from 0.2 mg/mL to 1.5 mg/mL) without inducing cytotoxicity in HEK-293 cells .
- Ionic Strength Adjustment : For cell-based assays, dissolve the compound in pH 4.0 citrate buffer (50 mM) to stabilize the protonated amine form, improving bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
